molecular formula C15H16INO B8512022 2-(2-Tert-butylphenoxy)-3-iodopyridine CAS No. 861674-06-8

2-(2-Tert-butylphenoxy)-3-iodopyridine

Cat. No. B8512022
Key on ui cas rn: 861674-06-8
M. Wt: 353.20 g/mol
InChI Key: DGTAWCYTUYFKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053450B2

Procedure details

A solution of sodium nitrite (157 mg, 2.28 mmol) in water (1 mL) was added to a mixture of 2-(2-tert-butylphenoxy)-3-aminopyridine (prepared above according to 1b) (500 mg, 2.07 mmol) in (1:1) conc. HCl:water (14 mL) at 0° C. The mixture was stirred at 0° C. for 15 min and a solution of potassium iodide (1.0 g, 6.22 mmol) in water (2 mL) was added. The mixture was stirred at 60° C. for 1.5 h and allowed to cool down to rt. A solution of sodium bisulfite was added and the mixture was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried (anhydrous sodium sulfate), filtered and evaporated. The residue was purified by flash-chromatography (dichloromethane:hexanes/20:100) to afford 394 mg (56%) of 2-(2-tert-butylphenoxy)-3-iodopyridine. (M+H)+=354.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[C:5]([C:9]1[CH:22]=[CH:21][CH:20]=[CH:19][C:10]=1[O:11][C:12]1[C:17](N)=[CH:16][CH:15]=[CH:14][N:13]=1)([CH3:8])([CH3:7])[CH3:6].[I-:23].[K+].S(=O)(O)[O-].[Na+]>O.Cl>[C:5]([C:9]1[CH:22]=[CH:21][CH:20]=[CH:19][C:10]=1[O:11][C:12]1[C:17]([I:23])=[CH:16][CH:15]=[CH:14][N:13]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(OC2=NC=CC=C2N)C=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (anhydrous sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-chromatography (dichloromethane:hexanes/20:100)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(OC2=NC=CC=C2I)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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